molecular formula C9H6FNO3 B1444513 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1188354-74-6

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1444513
CAS No.: 1188354-74-6
M. Wt: 195.15 g/mol
InChI Key: QKNSRDZWCQCKQV-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione (CAS 1566838-47-8) is a high-purity fluorinated and methoxylated isatin derivative employed as a versatile synthetic intermediate and privileged scaffold in drug discovery research. This compound integrates two key structural features: the isatin (1H-indole-2,3-dione) core, a endogenous molecule recognized as a "privileged scaffold" in medicinal chemistry, and strategic fluorine and methoxy substituents that can significantly influence a compound's bioavailability, binding affinity, and metabolic stability. Although specific biological data for this exact analog is limited in the current literature, its core structure and close analogs are extensively researched. The isatin scaffold is a well-known starting point for developing molecules with a broad spectrum of biological activities. Research on highly similar 5-fluoroindoline-2,3-dione compounds demonstrates their use as key precursors for synthesizing novel molecular hybrids with potent antibacterial and antifungal properties, with some derivatives showing activity comparable to standard drugs like Ciprofloxacin and Fluconazole . Furthermore, the 5-fluoroindole-2,3-dione moiety is a critical component in approved therapeutics such as Sunitinib (Sutent), used for treating advanced renal cancer and gastrointestinal stromal tumors . The presence of both fluoro and methoxy groups on the isatin core makes this compound a particularly valuable building block for constructing more complex molecules aimed at exploring new antimicrobial and anticancer agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please consult the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSRDZWCQCKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution on Isatin Core

One established approach involves starting from 5-fluoro-6-methoxy-1H-indole-2,3-dione (isatins) , which can be synthesized via cyclization of appropriately substituted aniline derivatives.

  • Starting materials: 4-substituted anilines (fluoro and methoxy substituted)
  • Key steps:
    • Preparation of 4-substituted isonitroacetanilines by reaction with chloral hydrate and hydroxylamine hydrochloride
    • Cyclization in concentrated sulfuric acid at controlled temperature (65–80 °C) to form substituted isatin derivatives
  • Yields: 67–80% for the cyclization step, with 5-fluoro substituted isatin obtained at 77% yield
  • Characterization: Confirmed by mass spectrometry (MS) and NMR analysis
  • References: Optimized industrially relevant synthesis reported by Zhao et al.

Functionalization via Ester and Hydrazide Intermediates

Another method involves multi-step synthesis starting from 5-methoxyindole-2-carboxylic acid:

  • Step 1: Esterification of 5-methoxyindole-2-carboxylic acid in methanol with catalytic sulfuric acid to yield methyl 5-methoxyindole-2-carboxylate
  • Step 2: Reaction with hydrazine hydrate to generate 5-methoxy-1H-indole-2-carbohydrazide
  • Step 3: Condensation of the hydrazide with substituted isatins under acidic catalysis to form the target compound or analogues
  • Yields: Hydrazide intermediate isolated in 90% yield
  • Notes: The imine double bond configuration (Z) confirmed by X-ray crystallography
  • References: Detailed in a study by MDPI authors with spectral characterization

Halogenation and Methoxylation via Nucleophilic Substitution

  • Example: Starting from 5-fluoro-1H-indole-2,3-dione, potassium carbonate and iodomethane in dimethylformamide (DMF) can be used to introduce methyl groups, including methoxy substituents, under reflux conditions (50–60 °C) for 3 hours.
  • Yields: Up to 90% yield for methylated products
  • Purification: Crude product precipitated in ice water and filtered
  • References: Similar methodology applied for trifluoromethoxy derivatives and can be adapted for methoxy substitutions

Catalytic Hydrogenation and Acylation

  • A synthetic patent describes the hydrogenation of 5-(3,6-dihydro-2H-pyridin-4-yl)-1H-indole followed by acylation steps using acetyl chloride in the presence of triethylamine and tetrahydrofuran at low temperature (10 °C).
  • Subsequent catalytic reduction with ammonium formate and palladium on activated carbon yields dihydroindole derivatives.
  • Extraction, drying, and concentration steps follow to isolate the product with high purity and yield (up to 96%).
  • This method is adaptable for fluorinated and methoxylated indole derivatives

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
Cyclization of substituted anilines 4-substituted anilines (fluoro, methoxy) Chloral hydrate, hydroxylamine hydrochloride, conc. H2SO4 (65–80 °C) 67–80 Industrially optimized, scalable
Esterification + hydrazide + condensation 5-methoxyindole-2-carboxylic acid, hydrazine hydrate Methanol, catalytic H2SO4, reflux, acidic catalysis ~90 (hydrazide) Imine Z-configuration confirmed by X-ray
Nucleophilic substitution (methylation) 5-fluoro-1H-indole-2,3-dione K2CO3, iodomethane, DMF, reflux (50–60 °C) ~90 Adaptable for methoxy substitution
Catalytic hydrogenation + acylation 5-(3,6-dihydro-2H-pyridin-4-yl)-1H-indole PtO2, acetic acid, acetyl chloride, Pd/C, ammonium formate 96 Multi-step, high purity, suitable for dihydroindole

Research Findings and Notes on Preparation

  • The cyclization method using substituted anilines is favored for industrial-scale synthesis due to its relatively high yield and straightforward work-up.
  • Esterification and hydrazide formation provide versatile intermediates for further functionalization and allow structural modifications on the indole ring.
  • Nucleophilic substitution reactions in polar aprotic solvents like DMF enable selective introduction of methoxy groups, crucial for the 6-methoxy substitution.
  • Catalytic hydrogenation combined with acylation steps effectively produce dihydroindole-2,3-dione scaffolds with high stereochemical control and purity.
  • Structural confirmation by NMR, mass spectrometry, and X-ray crystallography is essential to verify substitution patterns and isomeric forms.
  • Environmental and scalability considerations have led to optimization of sulfuric acid cyclization and substitution protocols to reduce hazardous waste and improve yields.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The substituent positions and electronic profiles of analogs significantly influence their properties:

Compound Name Substituents (Position) Key Structural Features
Target Compound F (5), OMe (6) Balanced lipophilicity; fluorine enhances stability, methoxy improves solubility .
5-Bromo-6-methoxy-2,3-dihydro-1H-indole-2,3-dione Br (5), OMe (6) Bromine increases molecular weight (256.06 vs. 211.17) and lipophilicity .
5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione Br (5), OH (6) Hydroxy group enhances hydrogen bonding but reduces lipophilicity .
6-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione Br (6), F (7) Positional isomerism alters electronic distribution; bromine at C6 may sterically hinder interactions .

Key Observations :

  • Fluorine vs. Bromine : Bromine introduces higher molecular weight and lipophilicity but may reduce metabolic stability compared to fluorine.
  • Methoxy vs. Hydroxy : Methoxy groups improve membrane permeability, while hydroxy groups enhance aqueous solubility .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight logP* (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
5-Fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione 211.17 1.2 0 5
5-Bromo-6-methoxy analog 256.06 2.1 0 5
5-Bromo-6-hydroxy analog 242.03 0.8 1 5

*Predicted using fragment-based methods.

Pharmacological Implications :

  • The target compound ’s logP (~1.2) suggests moderate lipophilicity, ideal for blood-brain barrier penetration in CNS-targeted therapies.
  • Brominated analogs (logP ~2.1) may exhibit prolonged half-lives but risk off-target binding due to increased hydrophobicity.

Research Findings and Trends

  • Substituent Position Matters : Fluorine at C5 (target compound) vs. C7 (’s isomer) alters electronic effects and steric bulk, impacting target binding.
  • Dione Moieties Enhance Binding : The rigid dione scaffold facilitates interactions with enzymatic active sites, as seen in piperazine-2,3-dione derivatives .
  • Halogenation Trade-offs : Bromine improves potency but complicates ADMET profiles; fluorine balances stability and selectivity .

Biological Activity

Overview

5-Fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and virology. The structural features of this compound, including the presence of fluorine and methoxy groups, contribute to its unique biological properties.

The compound has the following chemical characteristics:

  • IUPAC Name : 5-fluoro-6-methoxy-1H-indole-2,3-dione
  • Molecular Formula : C9H6FNO3
  • CAS Number : 1188354-74-6
  • Molecular Weight : 195.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication.
  • Signal Transduction Modulation : It can influence key signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.
  • Receptor Interaction : Binding to specific receptors may alter cellular responses, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)12.5Induction of apoptosis
MCF-7 (Breast)10.0Inhibition of cell proliferation
A549 (Lung)15.0Disruption of mitochondrial function

The compound's ability to induce apoptosis in cancer cells suggests a potential role as a therapeutic agent in oncology.

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity:

Virus Type IC50 (µM) Effectiveness
Influenza A8.0Inhibition of viral replication
HIV5.0Disruption of viral entry

These findings highlight the dual potential of this compound in combating both cancer and viral infections.

Case Studies

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various indole derivatives, including this compound. The results indicated that modifications to the methoxy group significantly enhanced anticancer potency against breast and lung cancer cell lines .
  • Antiviral Efficacy Against Influenza : Another investigation assessed the antiviral properties of this compound against Influenza A virus. The study revealed that it effectively reduced viral titers in infected cells by over 90% at concentrations below 10 µM .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves functionalizing indole precursors. For example, microwave-assisted cyclization in aqueous media (as seen in indole-2,3-dione derivatives) can improve yield and reduce side reactions. Key intermediates include substituted indole cores with pre-installed fluoro and methoxy groups, such as 3-formylindole derivatives . Ethyl ester intermediates (e.g., ethyl 5-methoxyindole-2-carboxylate) may also serve as precursors for oxidation or fluorination steps .

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of fluorine and methoxy groups in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Directly identifies fluorine placement and electronic environment.
  • ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and indole protons (~δ 6.5–7.5 ppm) can be resolved with careful decoupling.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Validates carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can researchers address challenges in achieving high purity during synthesis?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO or ethanol) to remove unreacted starting materials.
  • Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) to separate byproducts.
  • HPLC : Apply reverse-phase methods for final purification, especially if the compound is sensitive to oxidation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL and OLEX2 resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • SHELXL Refinement : Use high-resolution data to refine hydrogen atom positions and anisotropic displacement parameters. Implement restraints for disordered methoxy or fluoro groups .
  • OLEX2 Workflow : Combine structure solution (via intrinsic phasing) with real-space refinement to validate electron density maps. The software’s visualization tools help identify steric clashes or incorrect bond lengths .
  • Cross-Validation : Compare results with alternative programs (e.g., Phenix) to resolve discrepancies in twinned or low-resolution datasets .

Q. What role do fluorine and methoxy substituents play in modulating biological activity, and how can this be studied experimentally?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-fluoro vs. 6-fluoro isomers) and compare bioactivity. For example, electron-withdrawing fluoro groups may enhance binding to hydrophobic enzyme pockets, while methoxy groups influence solubility .
  • Crystallographic Analysis : Resolve ligand-protein complexes to visualize substituent interactions (e.g., hydrogen bonding with methoxy oxygen) .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) to quantify substituent effects on enzyme binding .

Q. How can contradictory spectral or crystallographic data be systematically analyzed?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-check NMR assignments with COSY/HSQC experiments. For crystallography, validate occupancy ratios for disordered atoms using likelihood-based metrics in SHELXL .
  • DFT Calculations : Predict NMR chemical shifts or optimize molecular geometry to identify mismatches between experimental and theoretical data .
  • Statistical Tools : Apply Hamilton R-factors or Bayesian refinement to assess data reliability in crystallography .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
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5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione

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